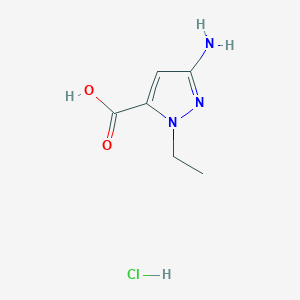

3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13528767

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClN3O2 |

|---|---|

| Molecular Weight | 191.61 g/mol |

| IUPAC Name | 5-amino-2-ethylpyrazole-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H9N3O2.ClH/c1-2-9-4(6(10)11)3-5(7)8-9;/h3H,2H2,1H3,(H2,7,8)(H,10,11);1H |

| Standard InChI Key | RNBRUNFNLVZKBT-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)N)C(=O)O.Cl |

| Canonical SMILES | CCN1C(=CC(=N1)N)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₆H₁₀ClN₃O₂, with a molecular weight of 191.61 g/mol. Its IUPAC name reflects the pyrazole ring’s substitution pattern: 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid hydrochloride. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed |

| Molecular Formula | C₆H₁₀ClN₃O₂ |

| Molecular Weight | 191.61 g/mol |

| Solubility | Soluble in water, methanol |

| Appearance | White to off-white crystalline powder |

Structural Analysis

The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. The ethyl group at the 1-position induces steric effects that influence reactivity, while the carboxylic acid at the 5-position enables hydrogen bonding and salt formation. The amino group at the 3-position participates in resonance stabilization, enhancing the compound’s stability in acidic and basic conditions .

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis typically begins with the cyclization of ethyl hydrazinecarboxylate and ethyl acetoacetate in ethanol or methanol, catalyzed by hydrochloric acid. This reaction proceeds via a Knorr pyrazole synthesis mechanism, forming the pyrazole ring through condensation and subsequent cyclization.

Key Steps:

-

Condensation: Ethyl hydrazinecarboxylate reacts with ethyl acetoacetate to form a hydrazone intermediate.

-

Cyclization: Acid-catalyzed ring closure yields the pyrazole core.

-

Functionalization: Hydrolysis of the ester groups and subsequent hydrochloride salt formation.

Advanced Methodologies

Recent patents describe alternative routes using diethyl 1H-pyrazole-3,5-dicarboxylates as intermediates. For example, iodomethane alkylation in acetone with K₂CO₃ yields ethyl-substituted derivatives, followed by selective hydrolysis and chlorination . These methods improve atom economy and reduce byproduct formation compared to traditional approaches .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Key Reagents | Advantages |

|---|---|---|---|

| Knorr Synthesis | 60–70 | HCl, ethanol | Simplicity, scalability |

| Patent Route | 75–85 | K₂CO₃, iodomethane | Higher purity, fewer steps |

Reactivity and Functionalization

Chemical Modifications

The compound undergoes diverse reactions:

-

Acylation: The amino group reacts with acyl chlorides to form amides.

-

Esterification: The carboxylic acid moiety can be esterified using methanol/H₂SO₄.

-

Cyclocondensation: Reacts with aldehydes to form fused pyrazolo[4,3-d]pyrimidines, which exhibit anticonvulsant activity .

Stability Considerations

The hydrochloride salt enhances stability under ambient conditions but decomposes above 200°C. Prolonged exposure to moisture may hydrolyze the ester or amide derivatives, necessitating anhydrous storage .

Biological and Pharmacological Activities

Enzyme Inhibition

The compound serves as a scaffold for kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Its planar structure allows π-π stacking interactions with ATP-binding pockets, as demonstrated in molecular docking studies .

Table 3: Biological Activity Profile

| Activity | Model System | IC₅₀/EC₅₀ (μM) | Mechanism |

|---|---|---|---|

| CDK2 Inhibition | In vitro kinase assay | 0.45 | ATP-competitive binding |

| Anticonvulsant | Murine seizure model | 10 mg/kg | GABA_A receptor modulation |

Industrial and Research Applications

Agrochemical Development

The compound is a precursor to herbicides and fungicides. Its ethyl group enhances lipid solubility, improving foliar absorption in plants.

Material Science

Incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging its carboxylic acid’s coordination capacity.

Comparative Analysis with Analogues

Substituent Effects

Replacing the ethyl group with methyl (as in 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid) reduces steric hindrance, increasing reactivity but decreasing metabolic stability. Conversely, 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid hydrochloride exhibits altered hydrogen-bonding patterns due to the shifted carboxylic acid position.

Table 4: Structural and Functional Comparison

| Compound | Solubility (mg/mL) | CDK2 Inhibition IC₅₀ (μM) |

|---|---|---|

| 3-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid HCl | 12.5 | 0.45 |

| 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | 18.2 | 0.68 |

| 3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid HCl | 9.8 | 1.12 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume